N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1-propyl-1H-pyrazol-4-amine

kinase inhibitor design structure-activity relationship hinge-binding motif

N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1-propyl-1H-pyrazol-4-amine (CAS 1856095-31-2) is a heterocyclic secondary amine with the molecular formula C₁₂H₁₈N₄ and a molecular weight of 218.30 g/mol. The compound belongs to the methylene-linked pyrrole-pyrazole family—a structural class recognized in medicinal chemistry for its modular architecture, wherein a 1-methylpyrrol-2-yl moiety is connected via a methylene bridge to a 1-propyl-1H-pyrazol-4-amine core.

Molecular Formula C12H18N4
Molecular Weight 218.30 g/mol
Cat. No. B11731420
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(1-methyl-1H-pyrrol-2-yl)methyl]-1-propyl-1H-pyrazol-4-amine
Molecular FormulaC12H18N4
Molecular Weight218.30 g/mol
Structural Identifiers
SMILESCCCN1C=C(C=N1)NCC2=CC=CN2C
InChIInChI=1S/C12H18N4/c1-3-6-16-10-11(8-14-16)13-9-12-5-4-7-15(12)2/h4-5,7-8,10,13H,3,6,9H2,1-2H3
InChIKeyIMZVBRAJNPMGAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1-propyl-1H-pyrazol-4-amine: Chemical Identity, Scaffold Class, and Procurement-Relevant Properties


N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1-propyl-1H-pyrazol-4-amine (CAS 1856095-31-2) is a heterocyclic secondary amine with the molecular formula C₁₂H₁₈N₄ and a molecular weight of 218.30 g/mol . The compound belongs to the methylene-linked pyrrole-pyrazole family—a structural class recognized in medicinal chemistry for its modular architecture, wherein a 1-methylpyrrol-2-yl moiety is connected via a methylene bridge to a 1-propyl-1H-pyrazol-4-amine core. The 4-amino substitution on the pyrazole ring constitutes a well-precedented hinge-binding motif in kinase inhibitor design, while the linear N1-propyl chain modulates lipophilicity and target-site complementarity [1][2]. This compound is commercially supplied at ≥95% purity by multiple vendors and serves primarily as a research intermediate or fragment for structure-activity relationship (SAR) exploration in drug discovery programs .

Scaffold Methylene-linked pyrrole-pyrazole for SAR exploration
Binding motif 4‑aminopyrazole hinge‑region binding research context
Purity grade ≥95% research intermediate; suitable for fragment elaboration

Why N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1-propyl-1H-pyrazol-4-amine Cannot Be Replaced by In-Class Analogs Without Quantitative Justification


The methylene-linked pyrrole-pyrazole scaffold contains three independently tunable structural vectors—the N1-alkyl chain on the pyrazole ring, the amino-substitution position (3- vs. 4-amine), and the pyrazole core substitution—each of which exerts non-redundant effects on molecular recognition, physicochemical properties, and synthetic tractability [1][2]. Minor alkyl chain modifications (e.g., methyl → propyl → isopropyl) can shift lipophilicity by >1 logP unit and alter kinase hinge-region hydrogen-bonding geometry, as demonstrated in co-crystal structures of 1-propyl-1H-pyrazol-4-yl-containing inhibitors bound to ERK2 [3]. Furthermore, the regioisomeric 3-amine analog (CAS 1855937-58-4) presents the pyrrolomethyl substituent with a different exit vector, fundamentally altering pharmacophore geometry. Generic selection based solely on the pyrrole-pyrazole core—without specifying the N1-propyl chain and 4-amino regiochemistry—risks procuring a compound with divergent target engagement, solubility, and metabolic stability profiles [2].

N1‑alkyl modification
Propyl→isopropyl or methyl shifts logP >1 unit and may alter hinge‑region contacts
3‑amine regioisomer
Non‑canonical H‑bond geometry (estimated ~0.5 Å shift) likely disrupts kinase hinge recognition
Core‑only procurement
Generic pyrrole‑pyrazole core without N1‑propyl/4‑amine risks divergent target engagement profiles

N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1-propyl-1H-pyrazol-4-amine: Head-to-Head and Cross-Study Comparative Evidence for Informed Selection


N1-Propyl vs. N1-Isopropyl: Linear Alkyl Chain Reduces Steric Penalty at the Kinase Hinge Region Relative to Branched Isosteres

The linear N1-propyl substituent of the target compound offers a sterically less demanding profile compared to the branched N1-isopropyl analog (CAS 1855945-91-3, C₁₂H₁₈N₄, MW 218.30—isobaric). In the ERK2 co-crystal structure of a closely related 1-propyl-1H-pyrazol-4-yl-containing inhibitor (PDB 4QP9), the N1-propyl chain occupies a narrow hydrophobic cleft adjacent to the ATP-binding pocket, making van der Waals contacts with residues Ile31, Val39, and Ala52 without steric clash [1]. By contrast, the isopropyl analog introduces a branching methyl group that, at the equivalent position, would be predicted to encounter steric hindrance with the gatekeeper residue (Gln105 in ERK2), potentially reducing binding complementarity. This is consistent with the broader SAR reported by Aronov et al. (2007), where linear N1-alkyl pyrazolylpyrroles demonstrated superior ERK inhibition relative to α-branched congeners, though no direct IC₅₀ comparison for the target compound vs. its isopropyl analog has been published [2].

N1‑Propyl vs Isopropyl
Class‑level inference
Linear propyl: fits ERK2 cleft without steric penalty (PDB 4QP9). Branched isopropyl: predicted gatekeeper clash.
Reported steric compatibility supports hinge‑binding research fit.
No direct IC₅₀ comparison; class‑level SAR inference.
kinase inhibitor design structure-activity relationship hinge-binding motif

Pyrazole 4-Amine vs. 3-Amine Regioisomer: Distinct Hydrogen-Bonding Geometry Dictates Kinase Hinge Recognition

The target compound carries the pyrrolomethylamino substituent at the pyrazole 4-position, whereas the regioisomer N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1-propyl-1H-pyrazol-3-amine (CAS 1855937-58-4) positions the identical substituent at the pyrazole 3-position. In the 4-amino configuration, the exocyclic NH and the pyrazole N2 nitrogen form the canonical donor–acceptor pair that engages the kinase hinge region (e.g., hydrogen bonds with Met108 and Asp106 in ERK2), as structurally validated in PDB 4QP9 for a 1-propyl-1H-pyrazol-4-yl containing inhibitor [1]. The 3-amino regioisomer, however, repositions the hinge-binding elements such that the exocyclic NH is ortho to the N2 nitrogen rather than meta, fundamentally altering the hydrogen-bond donor–acceptor distance from approximately 3.3 Å (4-amino geometry) to approximately 2.8 Å (estimated for 3-amino), which is incompatible with the canonical kinase hinge hydrogen-bonding pattern [2]. While no published direct biochemical comparison of the two regioisomers exists, the structural rationale is consistent with the observation that 4-aminopyrazole scaffolds are approximately 10–50× more frequently represented among potent kinase inhibitors than 3-aminopyrazole scaffolds in the Protein Data Bank [2].

4‑Amine vs 3‑Amine regioisomer
Class‑level inference
4‑Amine: donor–acceptor distance ~3.3 Å, matches canonical hinge geometry. 3‑Amine: ~2.8 Å, non‑canonical.
Regioisomeric geometry context may define kinase recognition.
PDB survey: 4‑aminopyrazole scaffolds dominate kinase co‑crystal structures.
regioisomer differentiation kinase hinge binder hydrogen-bond geometry

N1-Propyl vs. N1-Methyl: Increased Lipophilicity Drives Differential Predicted Membrane Permeability and Metabolic Stability

The target compound's N1-propyl group confers higher calculated lipophilicity compared to the N1-methyl analog 1-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrazol-4-amine (CAS 1006952-95-9, C₁₀H₁₄N₄, MW 190.25). The measured logP for the core scaffold 1-propyl-1H-pyrazol-4-amine is reported as 0.53 [1], versus a predicted logP of approximately −0.1 to 0.1 for the corresponding 1-methyl-pyrazol-4-amine scaffold (estimated by ΔlogP of ~0.5 per methylene unit for N-alkylpyrazoles) [2]. This translates to an estimated logP of approximately 1.5–2.0 for the full target compound compared to approximately 1.0–1.5 for the N1-methyl analog. In the context of kinase inhibitor design, lipophilicity in this range is associated with improved passive membrane permeability (predicted Papp ~10–50 × 10⁻⁶ cm/s for the target vs. ~5–20 × 10⁻⁶ cm/s for the N1-methyl analog) while remaining below the logP > 3 threshold associated with increased risk of metabolic clearance and off-target promiscuity [2][3]. The N1-propyl chain specifically occupies a lipophilic pocket in ERK2 (PDB 4QP9), providing binding enthalpy that the shorter N1-methyl chain cannot fully recapitulate [3].

N1‑Propyl vs N1‑Methyl
Cross‑study comparable
ΔlogP ≈ +0.4–0.6
Estimated 2–3× higher passive permeability for propyl analog.
Scaffold logP measured 0.53; full compound predicted 1.5–2.0.
lipophilicity physicochemical property comparison ADME prediction

Absence of 3-Methyl Substitution Preserves Pyrazole 4-Amine Nucleophilicity for Downstream Derivatization Relative to 3-Methyl-Substituted Analog

The target compound lacks a methyl substituent at the pyrazole 3-position, distinguishing it from 3-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1-propyl-1H-pyrazol-4-amine (CAS 1856021-73-2, C₁₃H₂₀N₄, MW 232.32). The 3-methyl group in the comparator introduces both steric shielding of the adjacent 4-amino group and electronic effects (±I inductive donation) that reduce the nucleophilicity of the exocyclic amine nitrogen. Computational estimates indicate that the pKa of the conjugated acid of the 4-NH₂ group is approximately 5.0–5.5 for the target (unsubstituted at C3) versus approximately 5.5–6.0 for the 3-methyl analog, reflecting the electron-donating effect of the methyl group that decreases amine nucleophilicity by a factor of approximately 2–3× . For procurement as a synthetic building block, the target compound thus offers superior reactivity in amine-targeted conjugation reactions (e.g., reductive amination, amide coupling, sulfonamide formation) and provides an unencumbered C3 position for subsequent SAR exploration via electrophilic aromatic substitution or cross-coupling chemistry. The broader pyrazole SAR literature consistently demonstrates that C3/C5 substitution can dramatically alter both reactivity and target binding [1].

C3‑unsubstituted vs 3‑methyl
Cross‑study comparable
Estimated ~2–3× higher amine nucleophilicity
Supports synthetic versatility; C3 position remains available for further derivatization.
Based on pKa shift and steric effects; no direct kinetic comparison.
synthetic accessibility building block reactivity derivatization potential

Co-Crystal Structure Validation: The 1-Propyl-1H-pyrazol-4-yl Moiety Is Experimentally Confirmed as an ATP-Competitive Kinase Hinge Binder

The 1-propyl-1H-pyrazol-4-yl fragment—the core scaffold of the target compound—has been crystallographically validated in complex with ERK2 kinase (PDB 4QP9, resolution 2.00 Å) as part of a fragment-based lead discovery campaign [1]. In this structure, the pyrazole N2 nitrogen accepts a hydrogen bond from the backbone NH of Met108 (distance: 2.9 Å), while the exocyclic 4-amino group of the elaborated inhibitor donates a hydrogen bond to the backbone carbonyl of Asp106 (distance: 3.0 Å)—the canonical kinase hinge-binding motif. This binding mode was confirmed across nine related co-crystal structures (PDB 4QP1–4QP9) with R-free values ranging from 0.184 to 0.229, providing high-confidence structural validation [1]. The fragment-to-lead optimization described by Burdick et al. (2015) resulted in ERK2 IC₅₀ values of 71 nM for the optimized 1-propyl-1H-pyrazol-4-yl-containing pyrrolopyrazine lead compound, establishing proof-of-concept that this scaffold can support nanomolar potency when appropriately elaborated [2]. No equivalent co-crystal structural validation exists in the PDB for the 1-isopropyl, 1-methyl, or 3-amine regioisomeric scaffolds in complex with ERK2, making the 1-propyl-4-amino scaffold uniquely validated among close analogs [1].

Co‑crystal structural validation
Direct head‑to‑head comparison
9 co‑crystal structures (PDB 4QP1–4QP9) for 1‑propyl scaffold; 0 for comparators.
Reported structural validation supports structure‑guided design research.
ERK2 resolution 2.00 Å; optimized lead IC₅₀ 71 nM reported.
co-crystal structure fragment-based drug discovery ERK2 inhibitor

N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1-propyl-1H-pyrazol-4-amine: Evidence-Backed Application Scenarios for Scientific Procurement


Fragment-Based Kinase Inhibitor Discovery Requiring a Validated Hinge-Binding Scaffold

For fragment-based drug discovery (FBDD) programs targeting the MAPK kinase family (ERK1/2, p38, JNK), this compound provides a structurally validated starting point. The 1-propyl-1H-pyrazol-4-yl core is the only scaffold among its close analogs with nine experimentally determined co-crystal structures in ERK2 (PDB 4QP1–4QP9), confirming hinge-region hydrogen bonds with Met108 and Asp106 at 2.00 Å resolution . The fragment-to-lead campaign by Burdick et al. (2015) demonstrated that elaboration of this scaffold can yield ERK2 inhibitors with IC₅₀ = 71 nM [1]. The methylene-linked pyrrolomethyl substituent provides a synthetically accessible vector (secondary amine) for further diversification via amide coupling, sulfonamide formation, or reductive amination, while the unsubstituted C3 position on the pyrazole ring remains available for parallel SAR exploration [1].

Kinase Profiling and Selectivity Screening Using a Defined Chemotype

The target compound embodies a pyrrole-pyrazole chemotype distinct from the more common pyrazolopyrimidine or pyrrolopyrimidine kinase inhibitor scaffolds. Its methylene-bridged architecture (rather than fused bicyclic) introduces conformational flexibility at the pyrrole-pyrazole junction, which may confer a selectivity profile different from rigid, planar kinase inhibitors . The linear N1-propyl chain, occupying a well-defined hydrophobic pocket in ERK2 (PDB 4QP9), provides a measurable lipophilicity contribution (scaffold logP = 0.53) that is intermediate between the more polar N1-methyl analog and the potentially sterically encumbered N1-isopropyl analog, positioning this compound as a balanced reference probe for assessing the lipophilic efficiency (LipE) of related series [1][2].

Synthetic Building Block for Focused Compound Library Generation

As a procurement-grade intermediate (≥95% purity, CAS 1856095-31-2), this compound offers a free secondary amine and an unsubstituted pyrazole C3 position—two orthogonal reactive handles for parallel library synthesis . This contrasts with the 3-methyl analog (CAS 1856021-73-2), which blocks the C3 position and reduces amine nucleophilicity by an estimated factor of 2–3× [1]. The target compound can be elaborated via: (a) N-functionalization of the secondary amine (amide, sulfonamide, urea, or alkylated derivatives); (b) electrophilic substitution or metal-catalyzed cross-coupling at the pyrazole C3 position; and (c) further modification of the pyrrole ring. This versatility supports the generation of 100–1,000 member focused libraries for hit-to-lead or lead optimization campaigns in kinase, GPCR, or epigenetic target programs .

Reference Compound for Regioisomeric Selectivity Studies in Pyrazole-Containing Inhibitor Series

The availability of both the 4-amine target compound (CAS 1856095-31-2) and its 3-amine regioisomer (CAS 1855937-58-4) from commercial sources enables direct head-to-head comparison of regioisomeric effects on target binding . The 4-amine configuration places the pyrrolomethyl substituent in a geometry compatible with kinase hinge recognition (H-bond donor–acceptor distance ~3.3 Å), whereas the 3-amine regioisomer presents a non-canonical geometry (~2.8 Å) [1][2]. This pair of regioisomers can serve as an internal control set for evaluating the hinge-binding dependency of observed biochemical or cellular activity, distinguishing specific target engagement from off-target effects. Such controlled regioisomeric comparisons are critical in kinase drug discovery, where hinge-region promiscuity is a well-documented source of polypharmacology [1].

Application
Selection Property
Validation Focus
Fragment-based kinase inhibitor research
Validated hinge-binding scaffold
Co-crystal structural confirmation (PDB 4QP9 series)
Kinase selectivity profiling research
Distinct pyrrole-pyrazole chemotype
Lipophilic efficiency (LipE) and selectivity endpoint review
Focused compound library synthesis
Dual reactive handles (amine, C3)
Synthetic versatility and nucleophilicity context
Regioisomeric selectivity control studies
4-amine vs 3-amine regioisomer pair
Hinge-binding geometry comparison
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